molecular formula C14H26N8O2 B14972812 N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B14972812
M. Wt: 338.41 g/mol
InChI Key: MMIYBDDJMCJYAY-UHFFFAOYSA-N
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Description

N2-[3-(DIMETHYLAMINO)PROPYL]-6-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a synthetic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a nitro group, a piperazine ring, and a dimethylamino propyl chain. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(DIMETHYLAMINO)PROPYL]-6-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.

    Addition of the Dimethylamino Propyl Chain: The final step involves the alkylation of the pyrimidine core with a dimethylamino propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Piperazines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N2-[3-(DIMETHYLAMINO)PROPYL]-6-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: Used as a probe to study cellular pathways and molecular interactions.

    Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N2-[3-(DIMETHYLAMINO)PROPYL]-6-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group and piperazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. This compound may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N2-[3-(DIMETHYLAMINO)PROPYL]-6-(4-METHYLPIPERAZIN-1-YL)-5-AMINOPYRIMIDINE-2,4-DIAMINE: Similar structure but with an amino group instead of a nitro group.

    N2-[3-(DIMETHYLAMINO)PROPYL]-6-(4-METHYLPIPERAZIN-1-YL)-5-CHLOROPYRIMIDINE-2,4-DIAMINE: Contains a chloro group instead of a nitro group.

Uniqueness

N2-[3-(DIMETHYLAMINO)PROPYL]-6-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with the piperazine ring and dimethylamino propyl chain makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C14H26N8O2

Molecular Weight

338.41 g/mol

IUPAC Name

2-N-[3-(dimethylamino)propyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C14H26N8O2/c1-19(2)6-4-5-16-14-17-12(15)11(22(23)24)13(18-14)21-9-7-20(3)8-10-21/h4-10H2,1-3H3,(H3,15,16,17,18)

InChI Key

MMIYBDDJMCJYAY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN(C)C

Origin of Product

United States

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